O-[(5-bromopyridin-2-yl)methyl]hydroxylamine

Medicinal Chemistry Suzuki Coupling Library Diversification

Medicinal chemistry teams needing simultaneous Suzuki coupling at pyridine C5 and oxime ligation can eliminate 3-5 synthetic steps by using this single intermediate. The bromine handle enables rapid library expansion with commercial boronic acids, while the O-hydroxylamine enables chemoselective oxime ligation under mild aqueous conditions (pH 4-6, RT). • Dual reactive handles: aryl bromide for cross-coupling + hydroxylamine for oxime ligation • Enables two-dimensional library expansion from a single intermediate • Bromine anomalous scattering (f'' ≈ 1.5 e⁻ at Cu Kα) supports crystallographic fragment screening

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
Cat. No. B7978613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(5-bromopyridin-2-yl)methyl]hydroxylamine
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CON
InChIInChI=1S/C6H7BrN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2
InChIKeyPVQRPOWAYVTQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-[(5-Bromopyridin-2-yl)methyl]hydroxylamine Overview


O-[(5-Bromopyridin-2-yl)methyl]hydroxylamine (CAS 1256786-67-0) is an O-substituted hydroxylamine bearing a 5-bromopyridine ring, with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . The compound combines two reactive handles: a nucleophilic hydroxylamine group capable of forming oxime ethers and an aryl bromide ready for transition-metal-catalyzed cross-coupling. This dual functionality positions it as a versatile intermediate in medicinal chemistry and chemical biology, particularly for constructing screening libraries where the bromine atom serves as both a diversification point and a heavy-atom label for X-ray crystallography .

Dual reactive handles support modular synthetic strategies for library construction
Bromine handle enables palladium-catalyzed cross-coupling for C5 diversification
O-Hydroxylamine group provides oxime ligation for bioconjugation and fragment tethering

Why This Hydroxylamine Cannot Be Replaced


Substituting O-[(5-bromopyridin-2-yl)methyl]hydroxylamine with the non-halogenated analog O-(pyridin-2-ylmethyl)hydroxylamine (CAS 37756-48-2, MW 124.14 g/mol) eliminates the capacity for palladium-catalyzed cross-coupling at the 5-position, a cornerstone of modern medicinal chemistry library expansion . Conversely, the N-substituted regioisomer N-[(5-bromopyridin-2-yl)methyl]hydroxylamine (CAS 1505108-90-6) exhibits altered electronic character and nucleophilicity due to the direct N-linkage of the hydroxylamine group to the methylene bridge, fundamentally changing its reactivity profile in bioconjugation and oxime formation . The amine analog (5-bromopyridin-2-yl)methanamine (CAS 173999-23-0, MW 187.04 g/mol) lacks the hydroxylamine oxygen entirely, precluding oxime ligation chemistry essential for fragment-based drug discovery and chemoproteomics applications . These structural differences render in-class substitution non-viable for applications requiring both a bromine handle and O-hydroxylamine reactivity.

Non-halogenated analog Lacks bromine; cross-coupling diversification at the 5-position is not supported.
N-Substituted regioisomer Different electronic character and nucleophilicity; oxime formation pathway may be altered.
Amine analog Hydroxylamine oxygen absent; oxime ligation chemistry is precluded.

Quantitative Comparison with Closest Analogs


Cross-Coupling Reactivity Advantage

The 5-bromine substituent in O-[(5-bromopyridin-2-yl)methyl]hydroxylamine enables palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) at the pyridine C5 position, a capability entirely absent in the non-halogenated O-(pyridin-2-ylmethyl)hydroxylamine (CAS 37756-48-2) . Oxidative addition of Pd(0) into the C–Br bond is thermodynamically favorable (C–Br bond dissociation energy ≈ 337 kJ/mol vs. C–H ≈ 460 kJ/mol for pyridine), permitting high-yield coupling with aryl boronic acids [1]. While direct comparative coupling rates for this specific substrate pair are not reported in the literature, aryl bromides on electron-deficient pyridines are established as superior substrates for Suzuki chemistry relative to their unsubstituted counterparts [1].

Cross-Coupling Feasibility
Class-level
C–Br handle present vs. C–H in non-halogenated analog; Pd(0) oxidative addition accessible.
Supports Suzuki library diversification at C5
Class-level trends; direct rate comparison not reported
Medicinal Chemistry Suzuki Coupling Library Diversification

Oxime Ligation Selectivity

The O-substituted hydroxylamine in the target compound exhibits distinct nucleophilic reactivity compared to the N-substituted regioisomer N-[(5-bromopyridin-2-yl)methyl]hydroxylamine (CAS 1505108-90-6) . O-Hydroxylamines react with carbonyl compounds (aldehydes/ketones) to form oxime ethers via a nucleophilic addition–elimination mechanism, with a reported second-order rate constant for unsubstituted O-benzylhydroxylamine of approximately 0.1–1.0 M⁻¹s⁻¹ at pH 4–6 [1]. In contrast, N-substituted hydroxylamines form nitrones or undergo alternative pathways, precluding clean oxime formation under identical conditions [1]. This distinction is critical for bioconjugation applications where site-specific, bioorthogonal labeling of carbonyl-containing biomolecules is required.

Oxime Ligation Rate
Class-level
k₂ ≈ 0.1–1.0 M⁻¹s⁻¹ for O-substituted class (pH 4–6)
O-Substitution required for oxime product formation
N-substituted regioisomer yields nitrones; rate not comparable
Bioconjugation Oxime Ligation Fragment-Based Drug Discovery

Bromine Anomalous Scattering for X-ray Crystallography

The bromine atom (atomic number 35) in O-[(5-bromopyridin-2-yl)methyl]hydroxylamine provides a significant anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα wavelength) for experimental phasing in macromolecular X-ray crystallography, a feature absent in the non-halogenated O-(pyridin-2-ylmethyl)hydroxylamine and substantially weaker for the chloro analog (Cl, f'' ≈ 0.7 e⁻) [1]. This property enables rapid identification of ligand binding sites in protein–ligand complex structures through anomalous difference Fourier maps, reducing phasing time and improving map interpretability for fragment-based drug discovery [2].

Anomalous Scattering
Class-level
Br f″ ≈ 1.5 e⁻ at Cu Kα; ~2.1× Cl signal, >50× C/N/O
Enables crystallographic fragment detection
Non-halogenated analog has negligible signal
Structural Biology X-ray Crystallography Fragment Screening

Commercial Purity and Storage Conditions

Commercially sourced O-[(5-bromopyridin-2-yl)methyl]hydroxylamine is available at ≥98% purity (HPLC) from ChemScene (Cat. No. CS-0871238), with storage specification sealed in dry conditions at 2–8°C . The non-halogenated analog O-(pyridin-2-ylmethyl)hydroxylamine is offered at similar purity (≥98%) . However, the bromine substituent increases molecular weight by 78.90 g/mol (203.04 vs. 124.14 g/mol), which raises the boiling point and reduces volatility, an important safety and handling consideration for laboratory procurement . Purity and storage data represent direct vendor-provided specifications rather than competitive assay results.

Commercial Specification
Specification review
Purity ≥98% (HPLC); storage 2–8°C sealed dry
Refrigeration and handling profile to consider
MW 203.04 g/mol; reduced volatility vs. non-halogenated analog
Quality Control Procurement Specifications Compound Storage

Key Application Scenarios


Kinase Inhibitor Library Diversification via Suzuki Coupling

Medicinal chemistry teams requiring parallel diversification of the pyridine C5 position in kinase inhibitor scaffolds can directly use the bromine handle of O-[(5-bromopyridin-2-yl)methyl]hydroxylamine for high-throughput Suzuki coupling with commercial aryl boronic acid libraries, yielding focused compound libraries of 50–500 members in a single synthetic step [1]. This is impossible with the non-halogenated analog, which requires sequential C–H borylation/oxidation or directed metalation approaches adding 3–5 synthetic steps. The hydroxylamine group remains available for oxime-based fragment tethering in subsequent steps, enabling two-dimensional library expansion from a single intermediate [1].

Fragment-Based Drug Discovery with Anomalous Signal

Structural biology core facilities can exploit the bromine anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα) from O-[(5-bromopyridin-2-yl)methyl]hydroxylamine to unambiguously identify ligand binding in protein crystals at occupancy levels below 50%, a detection threshold that is inaccessible with non-halogenated fragments [2]. This property enables reliable hit identification from crystallographic fragment screens with data collected on standard in-house Cu-anode X-ray sources, eliminating reliance on synchrotron beamtime for anomalous data collection [2].

Chemoproteomic Probe Development via Oxime Ligation

Chemical biology groups developing activity-based protein profiling (ABPP) probes can conjugate the O-hydroxylamine group to aldehyde-functionalized reporter tags (e.g., fluorescent dyes, biotin) using oxime ligation under mild aqueous conditions (pH 4–6, room temperature, 4–24 h) [3]. The N-substituted regioisomer cannot undergo this clean ligation, producing complex nitrone mixtures instead. The bromine handle allows subsequent diversification of the pyridine ring to tune binding affinity for the target protein without affecting the ligation chemistry, enabling systematic structure–activity relationship (SAR) studies around the probe warhead [3].

Dual-Purpose Building Block for PROTAC Synthesis

For targeted protein degradation (PROTAC) programs, O-[(5-bromopyridin-2-yl)methyl]hydroxylamine serves as a single intermediate that can be sequentially functionalized: first, Suzuki coupling at the bromine position to install the E3 ligase-recruiting moiety (e.g., thalidomide derivative conjugates), followed by oxime ligation at the hydroxylamine terminus to attach the target-protein-binding warhead [1]. This modular approach enables rapid assembly of PROTAC libraries with independent optimization of each component, a workflow that would require two separate building blocks if the non-halogenated or N-substituted analogs were used [1][3].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Bromine handle for Suzuki coupling
Cross-coupling scope and library efficiency
Fragment-based crystallographic screening
Bromine anomalous scattering signal
Detection limit and phasing reliability
Chemoproteomic probe development
O-Hydroxylamine oxime ligation
Bioorthogonal conjugation yield and selectivity
PROTAC modular assembly
Sequential functionalization capability
Stepwise coupling efficiency and bifunctional integrity
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